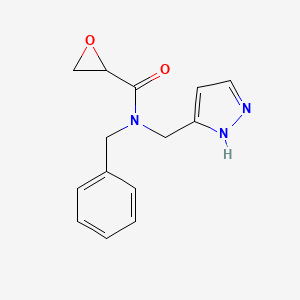

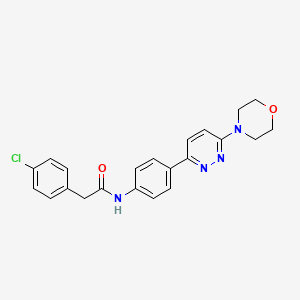

3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides incorporating triazine moieties, such as the subject compound, have been investigated for their potential as inhibitors of certain enzymes, including carbonic anhydrases, which are crucial for various physiological functions (Ceruso et al., 2014).

Synthesis Analysis

The synthesis of sulfonamides with triazine moieties typically involves reactions between cyanuric chloride or fluoride with sulfanilamide or similar compounds. These reactions are followed by derivatization processes to introduce various functional groups, resulting in a wide range of sulfonamide derivatives with potential inhibitory activity against carbonic anhydrases (Garaj et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds often features a triazine ring substituted with sulfonamide groups, which plays a critical role in their biological activity. X-ray diffraction and spectroscopic methods, including IR, NMR, and mass spectrometry, are commonly used for the characterization of these molecules (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide derivatives can participate in various chemical reactions, including transannulation and coupling processes, leading to the formation of complex structures with enhanced biological activity. These reactions often involve the use of transition metals as catalysts (Strelnikova et al., 2018).

Physical Properties Analysis

The physical properties of these sulfonamides, such as melting points and solubility, are influenced by their specific structural features, including the presence of triazine and sulfonamide groups. These properties are crucial for determining the compounds' suitability for various applications (Udhayasurian et al., 2020).

Chemical Properties Analysis

The chemical behavior of sulfonamides with triazine moieties is significantly affected by their molecular structure. The reactivity towards nucleophiles, electrophiles, and enzymes such as carbonic anhydrases can be modulated by substituents on the triazine ring, offering insights into the design of more potent inhibitors (Wilkinson et al., 2007).

Scientific Research Applications

Inhibition of β-carbonic Anhydrases from Mycobacterium tuberculosis

Sulfonamide derivatives, like 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide, have been studied for their inhibitory effects on β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are vital for the life cycle of the bacterium, and inhibitors could lead to novel antimycobacterial agents with distinct mechanisms of action, potentially addressing drug resistance issues (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Triazole derivatives, including those similar to the 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) structure, have been synthesized and evaluated for their anti-HIV-1 activity. These compounds demonstrate potential as non-nucleoside reverse transcriptase inhibitors, with some showing significant inhibitory effects against HIV-1 replication in cell culture and against the HIV-1 reverse transcriptase enzyme (Wu et al., 2007).

Antibacterial and Antifungal Activities

Various triazole derivatives, including those with structures akin to 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl), have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against both gram-positive and gram-negative bacteria, as well as against fungi, suggesting their potential as broad-spectrum antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Inhibition of Tumor-Associated Carbonic Anhydrase IX

Triazole and thiadiazole derivatives, similar to the 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) structure, have been investigated for their inhibition of tumor-associated carbonic anhydrase IX. This enzyme is associated with cancer cell growth and metastasis. The inhibition of this enzyme suggests potential applications of these compounds in the development of anticancer drugs (Ilies et al., 2003).

Mechanism of Action

Target of Action

The compound “3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide” belongs to the class of biologically active heterocyclic compounds known as 1,2,4-triazoles . These compounds are known to have diverse pharmacological properties and have been incorporated into a wide variety of therapeutically interesting drug candidates . .

Mode of Action

It is known that 1,2,4-triazoles and their derivatives often interact with their targets through their amino and mercapto groups . These groups serve as nucleophilic centers for the synthesis of condensed heterocyclic rings .

Biochemical Pathways

Compounds containing 1,2,4-triazole moieties are known to exhibit diverse pharmacological properties, including antimicrobial, antifungal, anticancer, anticonvulsant, antiviral, anti-inflammatory, anti-hiv, and anti-mycobacterial activities . This suggests that these compounds may affect a wide range of biochemical pathways.

Result of Action

Given the diverse pharmacological properties of 1,2,4-triazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name |

3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S2/c1-3-16(4-2)21(18,19)10-7-5-6-9(8-10)11-14-15-12(20)17(11)13/h5-8H,3-4,13H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMYTHUNDOTECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

726165-22-6 |

Source

|

| Record name | 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2489097.png)

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)

![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)